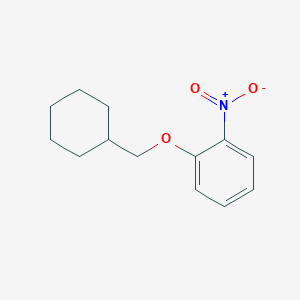
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of pyrimidine derivatives . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Applications De Recherche Scientifique
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. At the molecular level, this compound can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The presence of the chloro and trifluoromethyl groups contributes to its unique binding properties and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a chloro group.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but with a benzaldehyde structure.
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6HClF3N3 |
|---|---|
Poids moléculaire |
207.54 g/mol |
Nom IUPAC |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H |
Clé InChI |
IILSPTXKUIBARA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1C(F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
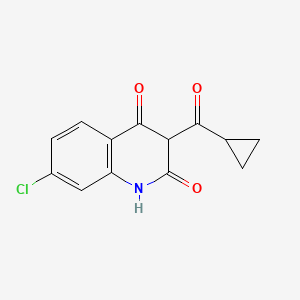

![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
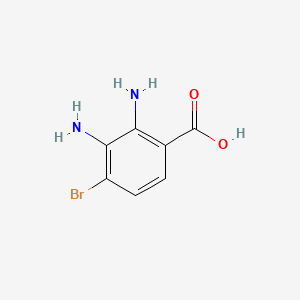
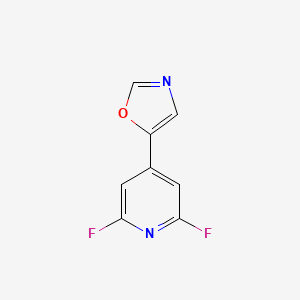
![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)
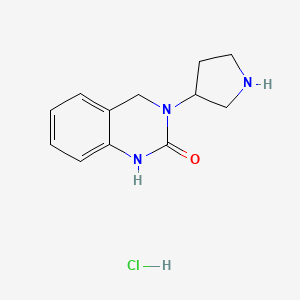
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
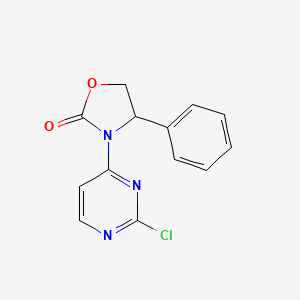
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
